molecular formula C20H19N5 B5864944 1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5864944
M. Wt: 329.4 g/mol
InChI Key: NVPXSVRLIZNYEU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, characterized by a bicyclic heteroaromatic core. The 3-methylphenyl group at position 1 and the phenylethylamine moiety at the N-4 position distinguish it from analogues.

Properties

IUPAC Name

1-(3-methylphenyl)-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-15-6-5-9-17(12-15)25-20-18(13-24-25)19(22-14-23-20)21-11-10-16-7-3-2-4-8-16/h2-9,12-14H,10-11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPXSVRLIZNYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and a suitable aldehyde or ketone under acidic or basic conditions.

    Substitution Reactions:

    N-Alkylation: The 2-phenylethyl group can be introduced through N-alkylation reactions, where the pyrazolo[3,4-d]pyrimidine core is reacted with 2-phenylethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Synthesis: Yields vary widely (34–71%) depending on substituents.
  • Substituent Effects : Bulky groups (e.g., tert-butyl in 3-MB-PP1) may enhance kinase inhibition but reduce solubility, whereas electron-withdrawing groups (e.g., chloro in 2a) improve stability .

Physicochemical and Pharmacokinetic Comparisons

  • Melting Points : Analogues with aromatic substituents (e.g., 3a: 208°C) exhibit higher melting points than aliphatic derivatives, suggesting stronger intermolecular interactions .
  • Pharmacokinetics : While data for the target compound are absent, structurally similar S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-...) shows poor pharmacokinetics due to rapid clearance, highlighting the importance of substituent optimization .

Biological Activity

1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as K402-0045, is a compound with significant potential in biomedical applications, particularly in oncology and anti-inflammatory therapies. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C20H19N5
  • CAS Number : 393784-39-9
  • Molar Mass : 329.4 g/mol

Biological Activity Overview

The compound exhibits various biological activities, primarily focusing on its potential as an anticancer agent and its anti-inflammatory properties.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, including the target compound, have been shown to induce apoptosis in cancer cells. For instance, studies have reported that certain pyrazolo[3,4-d]pyrimidine derivatives possess EC50 values in the nanomolar range against various human solid tumors, indicating potent anticancer activity.

CompoundEC50 (nM)Target Cancer Cell Lines
K402-0045TBDProstate, Bladder
6b30-70Various Human Tumors

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is strongly influenced by their structural features. Substituents at specific positions on the pyrazolo ring play a critical role in modulating activity. For example:

  • The presence of a methyl group at the 3-position enhances potency.
  • Variations in the phenyl substituent at the N-position can lead to significant changes in biological activity.

Study on Anticancer Efficacy

A recent study investigated the cytotoxic effects of K402-0045 on prostate and bladder cancer cell lines (RT112, UMUC3, and PC3). The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis.

"The introduction of functional groups to pyrazolo[3,4-d]pyrimidine derivatives has shown promising results in enhancing their anticancer activities" .

Anti-inflammatory Potential

In another investigation, K402-0045 was assessed for its ability to inhibit COX enzymes responsible for inflammation. Preliminary results indicated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac.

CompoundIC50 (µM)COX Enzyme Targeted
K402-0045TBDCOX-1/COX-2
Diclofenac0.5COX-1

Q & A

Q. How can researchers optimize the synthesis of 1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine to improve yield and purity?

Answer: Optimization involves refining reaction conditions and purification protocols:

  • Key Parameters :
    • Temperature : Maintain reflux conditions (e.g., 80–110°C) for cyclization steps to ensure complete ring closure .
    • Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates and enhance reaction rates .
    • Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in alkylation steps to improve efficiency .
  • Purification :
    • Recrystallization from acetonitrile or ethanol removes unreacted precursors .
    • Column chromatography (silica gel, eluent: ethyl acetate/hexane) resolves structurally similar byproducts .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal Range/ChoiceImpact on Yield/PurityReference
Temperature80–110°C (reflux)Maximizes cyclization
SolventDMF or acetonitrileStabilizes intermediates
CatalystTetrabutylammonium bromideEnhances alkylation efficiency

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Answer: A multi-technique approach ensures accurate characterization:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirms substitution patterns (e.g., methylphenyl and phenylethyl groups) via chemical shifts (e.g., δ 2.35 ppm for CH3, δ 7.2–7.6 ppm for aromatic protons) .
  • Mass Spectrometry :
    • High-resolution ESI-MS validates molecular weight (e.g., m/z 357.18 for [M+H]+) .
  • X-ray Crystallography :
    • Resolves 3D conformation, critical for understanding binding interactions .

Q. How should researchers design initial biological activity screens for this compound?

Answer: Prioritize target-based assays informed by structural analogs:

  • Kinase Inhibition : Test against tyrosine kinases (e.g., Src, Fyn) using fluorescence polarization assays, given pyrazolo-pyrimidines’ known kinase affinity .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 µM .
  • Anti-inflammatory Potential : Measure COX-1/COX-2 inhibition via enzyme-linked immunosorbent assays (ELISAs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s selectivity for specific biological targets?

Answer: Systematic SAR strategies include:

  • Substituent Variation :
    • Replace the 3-methylphenyl group with electron-withdrawing groups (e.g., Cl, F) to modulate kinase binding .
    • Modify the phenylethyl side chain to include heterocycles (e.g., furan, thiophene) for improved solubility and target engagement .
  • Assay Design :
    • Compare IC50 values across modified analogs to quantify potency shifts .

Q. Table 2: Substituent Effects on Biological Activity

Substituent ModificationObserved ImpactReference
3-Methylphenyl → 4-ChlorophenylIncreased kinase inhibition
Phenylethyl → Furan-2-ylmethylEnhanced antimicrobial activity

Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

Answer: Address discrepancies through:

  • Standardized Protocols :
    • Use consistent assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal Validation :
    • Confirm results via alternative methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) .
  • Meta-Analysis :
    • Compare data across studies with analogous compounds to identify trends (e.g., methoxy groups reducing cytotoxicity ).

Q. How can researchers elucidate the mechanism of action for this compound’s anticancer activity?

Answer: Combine mechanistic and omics-based approaches:

  • Kinase Profiling :
    • Use kinase inhibitor beads (KIBs) to identify inhibited targets .
  • Transcriptomics :
    • RNA-seq analysis on treated cells to detect pathways (e.g., apoptosis, cell cycle arrest) .
  • Molecular Dynamics Simulations :
    • Model binding modes with kinases (e.g., Fyn) to predict interaction hotspots .

Q. What strategies mitigate solubility challenges during in vivo studies?

Answer:

  • Formulation Adjustments :
    • Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance bioavailability .
  • Prodrug Design :
    • Introduce hydrolyzable groups (e.g., phosphate esters) for improved aqueous solubility .

Q. How should researchers prioritize derivative synthesis for therapeutic development?

Answer: Focus on derivatives with:

  • Balanced Lipophilicity : LogP values of 2–4 for optimal membrane permeability .
  • Low Toxicity : Selectivity indices (IC50 normal cells / IC50 cancer cells) >10 .
  • Patentability : Novel substituents (e.g., trifluoromethyl groups) to avoid prior art .

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